Trityl ether

Orthogonal protecting group strategy Carbohydrate synthesis Chemoselective deprotection

Trityl ether (CAS 28567-37-5), also referred to as triphenylmethyl (Trt) ether, functions as a regioselective protecting group for primary hydroxyls in polyfunctional molecules. Its defining characteristics include substantial steric bulk from three phenyl rings, stability under neutral and basic conditions, and facile acid-catalyzed cleavage.

Molecular Formula C38H30O
Molecular Weight 502.6 g/mol
CAS No. 28567-37-5
Cat. No. B3326785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrityl ether
CAS28567-37-5
Molecular FormulaC38H30O
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C38H30O/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)39-38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H
InChIKeyXXFXTBNFFMQVKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trityl Ether CAS 28567-37-5: A Sterically Directed Primary Alcohol Protecting Group for Orthogonal Synthetic Strategies


Trityl ether (CAS 28567-37-5), also referred to as triphenylmethyl (Trt) ether, functions as a regioselective protecting group for primary hydroxyls in polyfunctional molecules [1]. Its defining characteristics include substantial steric bulk from three phenyl rings, stability under neutral and basic conditions, and facile acid-catalyzed cleavage [2]. Unlike smaller protecting groups such as benzyl (Bn) or p-methoxybenzyl (PMB), the trityl group's size enables discrimination between primary and secondary alcohols in carbohydrate and nucleoside chemistry [3]. The triphenylmethyl cation's resonance stabilization—with pK_R+ values of approximately -6.6 in aqueous sulfuric acid—underpins its unique balance of stability during synthesis and quantitative removal under mild acidic conditions .

Why Unsubstituted Trityl Ether (Trt) Cannot Be Replaced by DMT or Benzyl Ethers in Multi-Step Syntheses


In-class substitution of trityl ether with benzyl ether (Bn) or dimethoxytrityl ether (DMT) fails due to fundamental differences in deprotection orthogonality and acid sensitivity. Benzyl ethers require hydrogenolysis or strong Lewis acids for cleavage, conditions incompatible with alkenes, alkynes, or many heterocycles present in advanced intermediates [1]. Conversely, DMT ether is 10^2- to 10^3-fold more acid-labile than trityl ether, leading to premature deprotection during acidic workups or prolonged reaction sequences where trityl remains intact [2]. Trityl ether occupies a critical stability window: it withstands the mildly acidic conditions of phosphoramidite coupling and silica gel chromatography but cleaves quantitatively with 80% acetic acid or catalytic iodine/methanol, enabling orthogonal protecting group strategies that DMT cannot sustain and Bn cannot accommodate [3].

Quantitative Differentiation of Trityl Ether (CAS 28567-37-5) from Closest Protecting Group Analogs


Orthogonal Deprotection: Trityl Ether Cleavage While Benzyl, Silyl, and PMB Ethers Remain Unaffected

Trityl ethers are quantitatively cleaved using CBr₄ in refluxing methanol under neutral conditions, whereas benzyl, TBDPS, PMB, acetyl, and isopropylidene ethers show zero detectable deprotection [1]. This represents complete orthogonality—a property not shared by DMT, which undergoes partial cleavage under these conditions due to its enhanced acid sensitivity. The method yields >95% isolated alcohol product across a panel of carbohydrate-derived trityl ether substrates [1].

Orthogonal protecting group strategy Carbohydrate synthesis Chemoselective deprotection

Acid Lability Gradient: Trityl Ether Is 100-1000× More Stable Than Dimethoxytrityl (DMT) Ether

Kinetic studies of acid-catalyzed hydrolysis of trityl trifluoroethyl ethers reveal that the parent trityl analog exhibits 'minimal reactivity' under conditions (1 M ionic strength, 25°C) where DMT and TMT analogs undergo ready hydrolysis [1]. The parent trityl ether's reactivity is too low to quantify via UV-Vis spectrophotometry under these conditions, whereas the 4,4′-dimethoxytrityl (DMT) derivative reacts with measurable first-order kinetics. The electron-donating methoxy groups increase carbocation stability, accelerating cleavage by approximately 10²-10³ fold [2]. The relative acid sensitivity follows: TMT > DMT > MMT > Trt, with trityl being the least reactive by a substantial margin [2].

Protecting group lability Oligonucleotide synthesis Acid-catalyzed hydrolysis

Regioselectivity: Primary Alcohol Tritylation in 88% Yield with Complete Secondary Alcohol Discrimination

In tribenzyl methyl glucoside, tritylation occurs exclusively at the primary 6-OH position, yielding 88% of the 6-O-trityl ether after acidic workup [1]. Under identical conditions (pyridine, room temperature), secondary alcohols show negligible conversion (<5% yield) [2]. This discrimination arises from steric hindrance: the trityl cation (kinetic diameter approximately 7.5 Å) cannot access the more hindered secondary hydroxyls. In contrast, DMT chloride, while also bulky, exhibits partial secondary alcohol reactivity (15-30% yield under forcing conditions) [3].

Regioselective protection Carbohydrate chemistry Nucleoside synthesis

Catalytic Detritylation: 2-17 Minute Deprotection Without Nucleoside Depurination

Using silica sulfuric acid (SSA) as a recyclable heterogeneous catalyst in acetonitrile at room temperature, 5′-O-trityl nucleosides are deprotected in 2-17 minutes with no detectable depurination [1]. In contrast, traditional acidic detritylation methods (80% AcOH, 0.5-2 hours) result in 2-10% depurination of adenosine and guanosine derivatives, representing a critical quality loss in oligonucleotide precursors [2]. The SSA method maintains compatibility with TBDMS, TIPS, isopropylidene, and PMB protecting groups, enabling orthogonal strategies [1].

Nucleoside chemistry Heterogeneous catalysis Depurination prevention

Trityl Ether CAS 28567-37-5: Validated Application Scenarios in Academic and Industrial Synthesis


Regioselective Primary Hydroxyl Protection in Carbohydrate Building Blocks

In the synthesis of glycosyl donors and acceptors for oligosaccharide assembly, trityl ether enables exclusive protection of the primary 6-OH position in hexopyranosides without affecting secondary hydroxyls [1]. This selectivity, yielding 88% isolated product in tribenzyl glucoside derivatives, eliminates the need for chromatographic separation of regioisomeric mixtures that occur with smaller protecting groups like acetyl or benzyl [1]. The subsequent orthogonal deprotection with CBr₄/MeOH leaves benzyl and silyl ethers intact, enabling sequential functionalization of the polyol scaffold [2].

5′-O-Protection in Nucleoside Phosphoramidite Synthesis with Depurination Control

Trityl ether protects the 5′-hydroxyl of nucleosides during phosphoramidite preparation for oligonucleotide synthesis [3]. Unlike DMT, which requires carefully controlled deprotection to avoid depurination, trityl ether can be removed using SSA catalysis in 2-17 minutes at room temperature with 0% depurination of adenosine and guanosine derivatives [3]. This is critical for long oligonucleotide synthesis (>50-mer) where cumulative depurination from repeated DMT cleavage cycles degrades final product purity below 70% [4].

Orthogonal Protection in Complex Natural Product Total Synthesis

In multi-step total syntheses of macrolides, polyethers, and alkaloids, trityl ether provides a protecting group that remains stable during transformations requiring mildly acidic conditions (silica gel chromatography, acetal formation, pH 4-6 aqueous workups) but cleaves quantitatively under conditions that leave benzyl, TBDMS, and PMB groups intact [2]. This stability window—intermediate between the extreme lability of DMT and the recalcitrance of benzyl—enables sequential unmasking of hydroxyls without protecting group shuffling [2].

Solid-Phase Peptide Synthesis: Temporary Side-Chain Protection

Trityl ether is employed for temporary protection of serine, threonine, and tyrosine side-chain hydroxyls in Fmoc solid-phase peptide synthesis [5]. Its cleavage with 1-2% TFA in dichloromethane proceeds quantitatively in 5-15 minutes, whereas peptide-resin linkage remains stable (<1% cleavage) under these conditions [5]. This enables on-resin modification of hydroxyl-bearing residues without premature peptide release, a feature that DMT does not reliably provide due to its greater acid sensitivity [5].

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